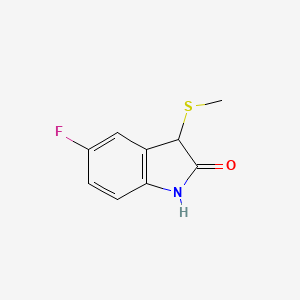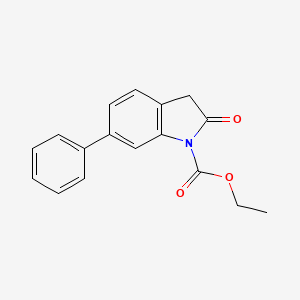
N-Methyl-1-tosyl-1H-indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-tosyl-1H-indol-4-amine is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-tosyl-1H-indol-4-amine typically involves the reaction of indole derivatives with tosyl chloride and methylamine. One common method includes the reaction of 1H-indole-4-amine with tosyl chloride in the presence of a base such as triethylamine, followed by methylation using methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-tosyl-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-Methyl-1H-indol-4-amine.
Reduction: Formation of N-Methyl-1H-indol-4-amine.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
N-Methyl-1-tosyl-1H-indol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-1-tosyl-1H-indol-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-1H-indol-4-amine
- 1-Tosyl-1H-indol-4-amine
- N-Methyl-1-tosyl-1H-indol-3-amine
Uniqueness
N-Methyl-1-tosyl-1H-indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
100557-17-3 |
|---|---|
Formule moléculaire |
C16H16N2O2S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-methyl-1-(4-methylphenyl)sulfonylindol-4-amine |
InChI |
InChI=1S/C16H16N2O2S/c1-12-6-8-13(9-7-12)21(19,20)18-11-10-14-15(17-2)4-3-5-16(14)18/h3-11,17H,1-2H3 |
Clé InChI |
XIQRSJHVHHIOTO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)NC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Thiazole, 4,5-dihydro-2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B3044843.png)



